Ethyl 4-{[(3-ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-5-methyl-1,2-oxazole-3-carboxylate
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Overview
Description
ETHYL 4-{[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]METHYL}-5-METHYL-3-ISOXAZOLECARBOXYLATE is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]METHYL}-5-METHYL-3-ISOXAZOLECARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these steps include ethyl acetoacetate, sulfur, and various catalysts to facilitate the formation of the desired heterocyclic structures .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-efficiency catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]METHYL}-5-METHYL-3-ISOXAZOLECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing moiety, potentially leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
ETHYL 4-{[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]METHYL}-5-METHYL-3-ISOXAZOLECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of ETHYL 4-{[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]METHYL}-5-METHYL-3-ISOXAZOLECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s heterocyclic rings and functional groups allow it to form various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structures, such as:
Thienopyrimidines: Compounds with a thienopyrimidine core.
Isoxazoles: Molecules containing an isoxazole ring.
Sulfur-containing heterocycles: Compounds with sulfur atoms in their ring structures.
Uniqueness
ETHYL 4-{[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]METHYL}-5-METHYL-3-ISOXAZOLECARBOXYLATE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H19N3O4S2 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
ethyl 4-[(3-ethyl-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-5-methyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H19N3O4S2/c1-5-20-15(21)11-7-9(3)26-14(11)18-17(20)25-8-12-10(4)24-19-13(12)16(22)23-6-2/h7H,5-6,8H2,1-4H3 |
InChI Key |
OWPFUQAQMUNAAI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=C(ON=C3C(=O)OCC)C)SC(=C2)C |
Origin of Product |
United States |
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